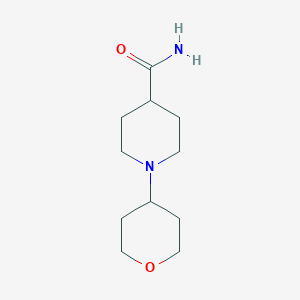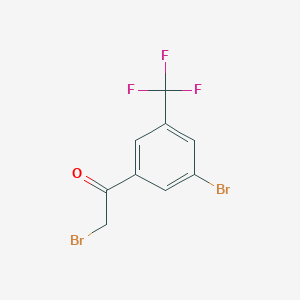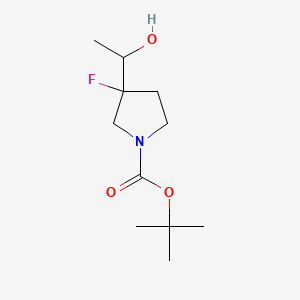![molecular formula C7H5N3O3 B13906732 7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)
7-Nitrobenzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrobenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. It is characterized by a benzene ring fused with an oxazole ring, with a nitro group at the 7th position and an amine group at the 2nd position. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrobenzo[d]oxazol-2-amine typically involves the nitration of benzo[d]oxazole derivatives. One common method includes the nitration of benzo[d]oxazol-2-amine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitrobenzo[d]oxazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-7-aminobenzo[d]oxazole.
Substitution: Formation of various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Nitrobenzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Nitrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to a change in fluorescence intensity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitrobenzo[d]oxazol-2-amine
- 6-Nitrobenzo[d]oxazol-2-amine
- N-Methylbenzo[d]oxazol-2-amine
Comparison
Compared to its analogs, 7-Nitrobenzo[d]oxazol-2-amine is unique due to the position of the nitro group, which can significantly influence its chemical reactivity and biological activity. For example, the 7-nitro derivative may exhibit different binding affinities and selectivities towards biological targets compared to the 5-nitro or 6-nitro derivatives. Additionally, the presence of the nitro group at the 7th position can affect the compound’s electronic properties, making it more suitable for specific applications such as fluorescent probes or enzyme inhibitors.
Propiedades
Fórmula molecular |
C7H5N3O3 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
7-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H5N3O3/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) |
Clave InChI |
HXYJLJARXMHNKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)





![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)
